molecular formula C13H9F3Se B12598362 Benzene, 1-(phenylseleno)-2-(trifluoromethyl)- CAS No. 622839-17-2

Benzene, 1-(phenylseleno)-2-(trifluoromethyl)-

Cat. No.: B12598362
CAS No.: 622839-17-2
M. Wt: 301.18 g/mol
InChI Key: VZINFMWEEANKDP-UHFFFAOYSA-N
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Description

Benzene, 1-(phenylseleno)-2-(trifluoromethyl)- is an organic compound characterized by the presence of a phenylseleno group and a trifluoromethyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process often requires specific catalysts and reaction conditions to ensure the successful attachment of the trifluoromethyl group.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis techniques that optimize yield and purity. These methods often utilize advanced catalytic systems and controlled reaction environments to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

Benzene, 1-(phenylseleno)-2-(trifluoromethyl)- can undergo various types of chemical reactions, including:

    Oxidation: The phenylseleno group can be oxidized to form selenoxides.

    Reduction: The compound can be reduced under specific conditions to modify the functional groups.

    Substitution: The trifluoromethyl group can participate in substitution reactions, often facilitated by specific reagents and catalysts.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, including temperature and solvent choice, play a crucial role in determining the reaction outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation of the phenylseleno group typically yields selenoxides, while substitution reactions can result in the replacement of the trifluoromethyl group with other functional groups.

Scientific Research Applications

Benzene, 1-(phenylseleno)-2-(trifluoromethyl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of Benzene, 1-(phenylseleno)-2-(trifluoromethyl)- involves its interaction with molecular targets through its functional groups. The phenylseleno group can participate in redox reactions, while the trifluoromethyl group can influence the compound’s overall reactivity and stability. These interactions can affect various molecular pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • Benzene, 1-(phenylseleno)-2-(methyl)-
  • Benzene, 1-(phenylseleno)-2-(chloromethyl)-
  • Benzene, 1-(phenylseleno)-2-(bromomethyl)-

Uniqueness

Benzene, 1-(phenylseleno)-2-(trifluoromethyl)- is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties such as increased electron-withdrawing capability and enhanced stability. This makes it particularly valuable in applications where these properties are desired .

Properties

CAS No.

622839-17-2

Molecular Formula

C13H9F3Se

Molecular Weight

301.18 g/mol

IUPAC Name

1-phenylselanyl-2-(trifluoromethyl)benzene

InChI

InChI=1S/C13H9F3Se/c14-13(15,16)11-8-4-5-9-12(11)17-10-6-2-1-3-7-10/h1-9H

InChI Key

VZINFMWEEANKDP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)[Se]C2=CC=CC=C2C(F)(F)F

Origin of Product

United States

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